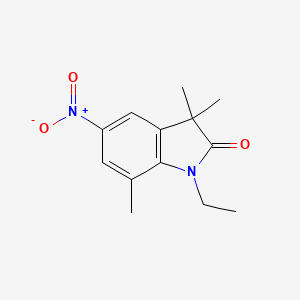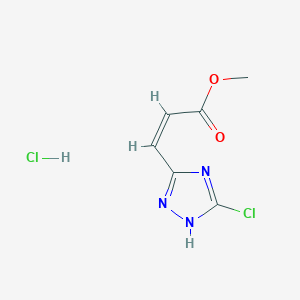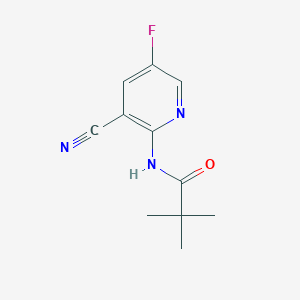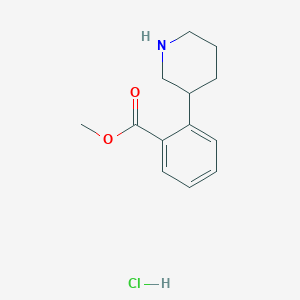
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” consists of a pyridine ring attached to a methoxyphenyl group via a methanamine linker. The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 214.26 g/mol.Applications De Recherche Scientifique
Anticonvulsant Agents
A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine with substituted aryl aldehydes/ketones, including derivatives similar to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. These compounds demonstrated potential as anticonvulsant agents, showing protection against seizures in various models. The compounds were tested at doses of 30 and 100 mg/kg and exhibited high protective indices (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating derivatives of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine displayed notable photocytotoxicity under red light (600-720 nm) in various cell lines. These complexes, developed by Basu et al. (2014, 2015), were effective in generating reactive oxygen species and showed potential for cellular imaging and cancer treatment (Basu et al., 2014); (Basu et al., 2015).
Catalytic Applications
Roffe et al. (2016) explored the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. They developed unsymmetrical NCN′ and PCN pincer palladacycles, which demonstrated good activity and selectivity in catalytic applications, particularly where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Serotonin 5-HT1A Receptor-Biased Agonists
Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were identified as ERK1/2 phosphorylation-preferring aryloxyethyl derivatives and demonstrated robust antidepressant-like activity, indicating their potential in psychiatric medication (Sniecikowska et al., 2019).
Low-Cost Emitters with Large Stokes' Shift
Volpi et al. (2017) synthesized a series of derivatives, including 1,3-diarylated imidazo[1,5-a]pyridine derivatives, through a one-pot condensation process. These compounds demonstrated significant Stokes' shift and quantum yields, indicating their application in the development of low-cost luminescent materials (Volpi et al., 2017).
Anticancer Activity
Mbugua et al. (2020) reported the synthesis of palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting their potential as chemotherapeutic agents (Mbugua et al., 2020).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate, demonstrating notable insecticidal activity. These compounds were effective against the cowpea aphid, Aphis craccivora, offering potential applications in agricultural pest control (Bakhite et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
[5-(3-methoxyphenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUUKNYKIRPRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744389 | |
| Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine | |
CAS RN |
1356110-88-7 | |
| Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
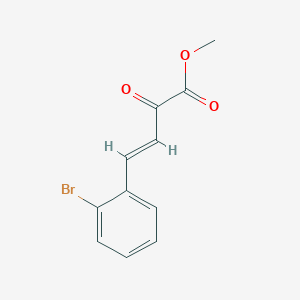
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
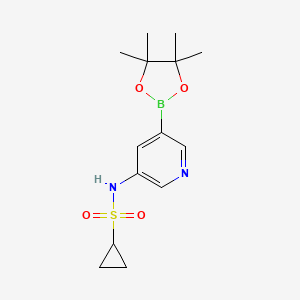

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)

